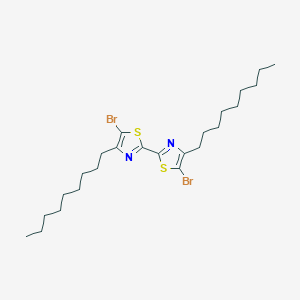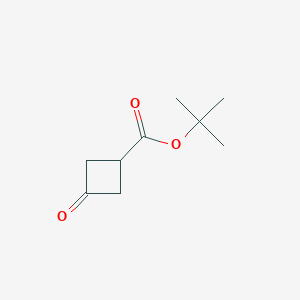
5,5'-Dibromo-4,4'-dinonyl-2,2'-bithiazole
Descripción general
Descripción
5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole is a chemical compound with the molecular formula C24H38Br2N2S2. It is a white to light yellow powder or crystal that is used in various scientific and industrial applications . This compound is known for its unique structure, which includes two bromine atoms and two thiazole rings, making it a valuable building block in organic semiconductor research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole typically involves the bromination of 4,4’-dinonyl-2,2’-bithiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5,5’-positions. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane .
Industrial Production Methods
While specific industrial production methods for 5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in the synthesis of semiconductive polymers.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted bithiazole derivatives and extended conjugated systems, which have applications in organic electronics and materials science .
Aplicaciones Científicas De Investigación
5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole is used in several scientific research applications, including:
Organic Semiconductors: It serves as a building block for the synthesis of organic semiconductors used in organic photovoltaic (OPV) and organic field-effect transistor (OFET) devices.
Materials Science: The compound is utilized in the development of new materials with unique electronic properties.
Chemical Research: It is employed in the synthesis of novel compounds for studying structure-property relationships in organic electronics.
Mecanismo De Acción
The mechanism of action of 5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole primarily involves its role as a building block in the synthesis of larger conjugated systems. The bromine atoms facilitate various coupling reactions, allowing the formation of extended π-conjugated systems. These systems exhibit unique electronic properties, making them suitable for use in organic electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene: Another compound used in the synthesis of semiconductive polymers.
5,5’-Dibromo-2,2’-bithiophene: A simpler analogue with similar applications in organic electronics.
Uniqueness
5,5’-Dibromo-4,4’-dinonyl-2,2’-bithiazole is unique due to its specific substitution pattern and the presence of long alkyl chains. These features enhance its solubility and processability, making it more suitable for certain applications compared to its analogues .
Propiedades
IUPAC Name |
5-bromo-2-(5-bromo-4-nonyl-1,3-thiazol-2-yl)-4-nonyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38Br2N2S2/c1-3-5-7-9-11-13-15-17-19-21(25)29-23(27-19)24-28-20(22(26)30-24)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFBJQBTRFBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C(SC(=N1)C2=NC(=C(S2)Br)CCCCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38Br2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598826 | |
| Record name | 5,5'-Dibromo-4,4'-dinonyl-2,2'-bi-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172100-44-6 | |
| Record name | 5,5'-Dibromo-4,4'-dinonyl-2,2'-bi-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)







